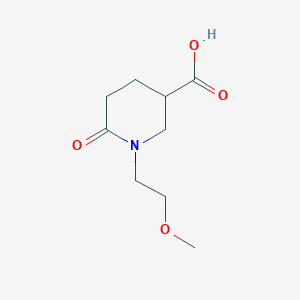
2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, commonly known as 4-Fluoro-3-hydroxypiperidine (4F-3H-PIP), is a synthetic compound with a wide range of applications in the field of scientific research. It is a versatile compound and has been used in a variety of research applications, including drug discovery and development, drug metabolism and pharmacokinetics, structure-activity relationship studies, and structure-property relationships. 4F-3H-PIP has been used as a building block for drug discovery and development, as a scaffold for medicinal chemistry, and as a template for biochemical and pharmacological studies.
Scientific Research Applications
Antimicrobial Activity
2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has been utilized in the synthesis of compounds with notable antimicrobial properties. For instance, its derivative was used to create novel compounds with significant antimicrobial activity, evaluated against various microbial organisms (Nagamani et al., 2018).
Antiarrhythmic Drug Potential
This chemical has also been involved in the development of new piperid-4-ylethane derivatives, showing promise as potential class III antiarrhythmic drugs. One such compound, niferidyl hydrochloride, demonstrated significant antiarrhythmic activity and progressed to clinical trials (Glushkov et al., 2011).
Mercury Ion Detection
A study developed a long-wavelength fluorophore based on a derivative of this compound, which acted as a highly selective probe for detecting Hg2+ ions. This probe showed potential for environmental and biological applications in mercury ion determination (Zhu et al., 2014).
Liquid Crystal Research
In the field of liquid crystals, derivatives of 2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one have been synthesized to study their nematic phases, transition temperatures, and other physical properties. These studies are crucial for the development of advanced liquid crystal displays and materials (Takatsu et al., 1983).
NMDA Receptor Antagonist Development
Research has also been conducted to develop NMDA receptor antagonists using derivatives of this compound. These antagonists are important for exploring the function of NR2B-containing NMDA receptors, with implications in neurological and psychiatric disorders (Butler et al., 1998).
Sigma Ligand Development
Another application is in the development of sigma ligands, where derivatives have shown high affinity for sigma 1 and sigma 2 binding sites. These compounds are important for understanding various neurological processes and developing related therapies (Perregaard et al., 1995).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)8-13(17)15-7-1-2-12(16)9-15/h3-6,12,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDKBULAKBURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-Nitro-3-(trifluoromethyl)phenoxy]ethan-1-ol](/img/structure/B1463267.png)





![2-Chloro-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463277.png)

![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)


